2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of methoxy groups and an oxadiazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzoic acid and 4-methoxyphenylhydrazine.
Formation of Oxadiazole Ring: The 4-methoxyphenylhydrazine reacts with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with 2,3-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine).
Final Product: The final product is obtained after purification, typically through recrystallization or column chromatography.
Chemical Reactions Analysis
2,3-Dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives such as:
2,3-Dimethoxybenzamide: Lacks the oxadiazole ring, making it less complex and potentially less active.
4-Methoxybenzamide: Contains only one methoxy group and lacks the oxadiazole ring, resulting in different chemical properties.
N-(4-Methoxyphenyl)benzamide: Similar structure but without the dimethoxy substitution, leading to different biological activities.
The uniqueness of 2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide lies in its combination of methoxy groups and the oxadiazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-14(2)25(22(26)17-7-6-8-18(28-4)20(17)29-5)13-19-23-21(24-30-19)15-9-11-16(27-3)12-10-15/h6-12,14H,13H2,1-5H3 |
InChI Key |
OEXOZPHMTDBPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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